2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol
Overview
Description
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C12H20N2O and its molecular weight is 208.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.157563266 g/mol and the complexity rating of the compound is 173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallization Behavior and Conglomerate Formation
Research by Biswas et al. (2012) explored the crystallization behavior of a compound derived from 2-{[2-(dimethylamino)ethylamino]methyl}phenol. They found that the methyl group's presence at the benzylic position leads to distinct crystallization behavior, influencing both intramolecular steric effects and intermolecular contacts, which are vital for crystal-lattice energy stabilization (Biswas et al., 2012).
Synthesis of Mono- and Bis-tetrazolato Complexes
The work by Mukhopadhyay et al. (2009) involved synthesizing mono- and bis-tetrazolato complexes of various metals using 2-{[2-(dimethylamino)ethylamino]methyl}phenol. Their research provides insights into the structural characteristics and formation processes of these complexes, contributing to the broader understanding of coordination chemistry (Mukhopadhyay et al., 2009).
Formation of Dinuclear Zinc Complexes
A study by Abe et al. (2001) explored the formation of dinuclear zinc complexes using derivatives of 2-{[2-(dimethylamino)ethylamino]methyl}phenol. This research adds valuable information to the field of inorganic chemistry, particularly regarding the synthesis and properties of zinc complexes (Abe et al., 2001).
Mixed-Valence Oxovanadium(IV/V) Dinuclear Entities
Mondal et al. (2005) synthesized dinuclear oxophenoxovanadates incorporating derivatives of 2-{[2-(dimethylamino)ethylamino]methyl}phenol. This research contributes to the understanding of mixed-valence complexes, providing insights into their structural and spectroscopic properties (Mondal et al., 2005).
Photocatalytic Degradation Studies
Chen and Lu (2007) conducted studies on the photocatalytic degradation of dyes, uncovering intermediates and degradation pathways involving derivatives of 2-{[2-(dimethylamino)ethylamino]methyl}phenol. This research is significant in the field of environmental science and technology, especially in understanding photocatalytic processes (Chen & Lu, 2007).
Properties
IUPAC Name |
2-[[2-(dimethylamino)ethyl-methylamino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13(2)8-9-14(3)10-11-6-4-5-7-12(11)15/h4-7,15H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECTXAKOBDFCBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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